2-Fluorobenzamide: A Comprehensive Technical Guide
2-Fluorobenzamide: A Comprehensive Technical Guide
CAS Number: 445-28-3
This technical guide provides an in-depth overview of 2-Fluorobenzamide, a versatile chemical intermediate with significant applications in pharmaceutical and agrochemical research and development. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Properties and Data
2-Fluorobenzamide is a white to almost white crystalline powder.[1] Its chemical structure features a fluorine atom at the ortho position of the benzamide (B126) group, which imparts unique physicochemical properties that are leveraged in the synthesis of more complex molecules. The fluorine substitution can enhance the biological activity, metabolic stability, and bioavailability of target compounds.[2]
Physicochemical and Pharmacokinetic Data
The following table summarizes the key quantitative data for 2-Fluorobenzamide.
| Property | Value | Source |
| CAS Number | 445-28-3 | [1][3][4] |
| Molecular Formula | C₇H₆FNO | [1][3] |
| Molecular Weight | 139.13 g/mol | [1][3] |
| Melting Point | 116 - 119 °C | [1] |
| Boiling Point (Predicted) | 238.4 ± 23.0 °C | [5] |
| Appearance | White to almost white powder/crystal | [1] |
| LogP (Octanol/Water Partition Coefficient, Calculated) | 0.925 | [6] |
| Water Solubility (log10WS, Calculated) | -1.97 mol/L | [6] |
| Purity | ≥ 98% | [1] |
Synthesis and Experimental Protocols
2-Fluorobenzamide is primarily synthesized from 2-fluorobenzoic acid or its derivatives. The following are generalized experimental protocols for common synthetic routes.
Amide Formation from 2-Fluorobenzoyl Chloride
This is a widely used and efficient method for generating 2-Fluorobenzamide. It involves the acylation of ammonia (B1221849) (or an ammonia equivalent) with 2-fluorobenzoyl chloride.
Experimental Protocol:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-fluorobenzoyl chloride (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (B109758) or diethyl ether.
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Amine Addition: Cool the solution to 0 °C in an ice bath. Slowly bubble ammonia gas through the solution or add a solution of aqueous ammonia dropwise while stirring vigorously. A non-nucleophilic base like triethylamine (B128534) can also be used to scavenge the HCl byproduct.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Workup: Upon completion, quench the reaction with the addition of water. If using an organic solvent, separate the organic layer. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any excess base, followed by a saturated sodium bicarbonate solution, and finally with brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Fluorobenzamide. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.
Amide Coupling from 2-Fluorobenzoic Acid
This method involves the direct coupling of 2-fluorobenzoic acid with an ammonia source using a coupling agent.
Experimental Protocol:
-
Reaction Setup: Dissolve 2-fluorobenzoic acid (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF) in a round-bottom flask.
-
Reagent Addition: Add a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) (1.1 equivalents) and a catalytic amount of a base like 4-dimethylaminopyridine (B28879) (DMAP). An ammonia source, such as ammonium (B1175870) chloride, is then added.
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Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. The reaction progress should be monitored by TLC.
-
Workup: After the reaction is complete, filter off the dicyclohexylurea byproduct if DCC was used. Dilute the filtrate with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Biological Significance and Applications
2-Fluorobenzamide serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its derivatives have shown promise in several therapeutic areas.
While specific signaling pathways for 2-Fluorobenzamide itself are not extensively documented, its role as a key intermediate is well-established. For instance, N-benzyl-2-fluorobenzamide derivatives have been identified as dual-target inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3), which are implicated in the progression of triple-negative breast cancer. In these derivatives, the 2-fluorobenzamide moiety is proposed to chelate with the zinc ion in the active site of HDAC3.
Furthermore, 2-fluorobenzamide is utilized in the development of agrochemicals, such as herbicides and pesticides, where the fluorine atom contributes to the efficacy and stability of the final product.[2]
Safety and Handling
2-Fluorobenzamide is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
In case of contact with eyes, rinse cautiously with water for several minutes. If skin irritation occurs, wash with plenty of water. For inhalation, move the person to fresh air. Seek medical attention if symptoms persist.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Fluorobenzamide [myskinrecipes.com]
- 3. 2-Fluorobenzamide | C7H6FNO | CID 67964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 445-28-3 | 2-Fluorobenzamide - Alachem Co., Ltd. [alachem.co.jp]
- 5. 2-Fluorobenzamide CAS#: 445-28-3 [amp.chemicalbook.com]
- 6. ortho-Fluorobenzamide (CAS 445-28-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
